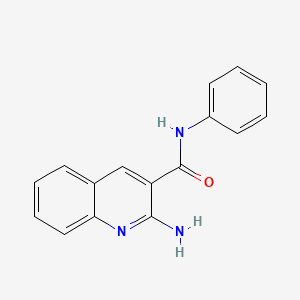

2-amino-N-phenylquinoline-3-carboxamide

Vue d'ensemble

Description

2-Amino-N-phenylquinoline-3-carboxamide is a chemical compound with the CAS Number: 121217-60-5 . It has a molecular weight of 263.3 and is typically stored in a dark place, under an inert atmosphere, at room temperature . It is available from multiple suppliers for scientific research needs .

Molecular Structure Analysis

The molecular formula of 2-amino-N-phenylquinoline-3-carboxamide is C16H13N3O . The InChI code is 1S/C16H13N3O/c17-15-13 (10-11-6-4-5-9-14 (11)19-15)16 (20)18-12-7-2-1-3-8-12/h1-10H, (H2,17,19) (H,18,20) .Physical And Chemical Properties Analysis

2-Amino-N-phenylquinoline-3-carboxamide is a solid at room temperature . Its exact density, boiling point, and melting point are not specified .Applications De Recherche Scientifique

Antitumor Potential

2-Amino-N-phenylquinoline-3-carboxamide and its derivatives have shown promise in antitumor research. Studies highlight the potential of phenylquinoline derivatives as DNA-intercalating agents, which can bind to DNA and disrupt its function, showing effectiveness in inhibiting tumor growth. The compounds' ability to intercalate DNA is dependent on the configuration and position of the phenyl ring, with certain isomers demonstrating more potent antitumor activities in both leukemia and solid-tumor assays (Atwell et al., 1988). Additionally, 2-phenylbenzimidazole-4-carboxamides, structurally similar to 2-phenylquinolines, have been synthesized and evaluated for their antitumor activity, further supporting the therapeutic potential of these compounds (Denny et al., 1990).

DNA-Intercalative Agents

The structural and energetic features of phenylquinoline derivatives correlate with their biological properties, particularly as DNA-intercalative agents. Research in this area has focused on understanding the binding modes and interaction energies of these compounds with DNA, which is crucial for their antitumor activity (McKenna et al., 1989). These studies help in designing more effective antitumor drugs based on quinoline carboxamides.

Receptor Antagonists

2-Phenylquinoline derivatives have also been explored as receptor antagonists. For instance, some studies have investigated the antagonistic activity of these compounds on the human neurokinin-3 (hNK-3) receptor, which is implicated in various physiological processes. This research provides insights into the development of new pharmacological agents targeting specific receptors (Saudi et al., 2003).

Radioligands in Medical Imaging

Quinoline-2-carboxamide derivatives, including 2-amino-N-phenylquinoline-3-carboxamide, have been labeled for potential use as radioligands in medical imaging. They show promise in the visualization of peripheral benzodiazepine receptors using techniques like positron emission tomography (PET). This application could aid in the noninvasive assessment of various biological targets and processes in vivo (Matarrese et al., 2001).

Synthesis and Chemical Modification

Research has also focused on the synthesis and chemical modification of 2-phenylquinoline carboxamides for various applications. The development of new synthetic routes and the exploration of functionalization strategies are crucial for expanding the utility of these compounds in different scientific and medicinal fields (Tiwari et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

2-amino-N-phenylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c17-15-13(10-11-6-4-5-9-14(11)19-15)16(20)18-12-7-2-1-3-8-12/h1-10H,(H2,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEDUCKYLMKGBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

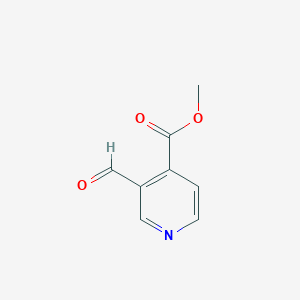

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

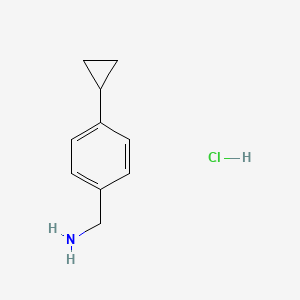

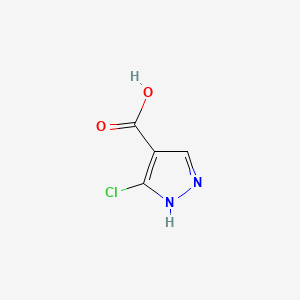

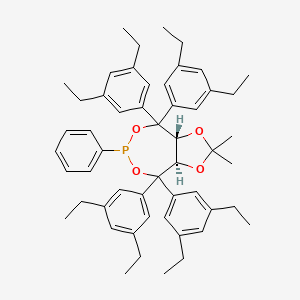

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B3176876.png)

![3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride](/img/structure/B3176888.png)